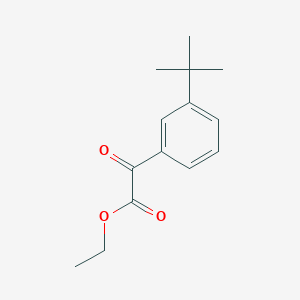

Ethyl 3-tert-butylbenzoylformate

Description

Ethyl 3-tert-butylbenzoylformate (CAS: 2098005-32-2) is an organic ester derivative of benzoylformic acid, characterized by a tert-butyl substituent at the 3-position of the phenyl ring. This compound is primarily utilized in synthetic organic chemistry as a precursor or intermediate for the development of pharmaceuticals, agrochemicals, and specialty materials. Its structure combines a bulky tert-butyl group, which confers steric hindrance, with an ester functional group that enhances solubility in organic solvents. Key synonyms include Ethyl 2-(3-(tert-butyl)phenyl)-2-oxoacetate and ZINC43504363 . Commercial suppliers list it as a research chemical, emphasizing its role in catalysis and ligand design .

Properties

IUPAC Name |

ethyl 2-(3-tert-butylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)12(15)10-7-6-8-11(9-10)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCOBHUKASAZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-tert-butylbenzoylformate can be synthesized through the esterification of 3-tert-butylbenzoylformic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of ethyl 3-tert-butylbenzoylformate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Types of Reactions:

Oxidation: Ethyl 3-tert-butylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl group directs the incoming electrophile to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of 3-tert-butylbenzoylformic acid or 3-tert-butylbenzoyl ketone.

Reduction: Formation of 3-tert-butylbenzyl alcohol or 3-tert-butylbenzene.

Substitution: Products depend on the electrophile used, such as 3-tert-butyl-4-bromobenzoylformate or 3-tert-butyl-4-nitrobenzoylformate.

Scientific Research Applications

Ethyl 3-tert-butylbenzoylformate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-tert-butylbenzoylformate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparative analysis focuses on ethyl benzoylformate derivatives and related esters, emphasizing structural modifications and functional properties. Below is a detailed evaluation:

Ethyl Palmitate (Ethyl Hexadecanoate)

- Structure : A long-chain fatty acid ester (C₁₆H₃₂O₂).

- Applications : Used in cosmetics as an emollient and in insect pheromone studies.

- Comparison: Unlike Ethyl 3-tert-butylbenzoylformate, ethyl palmitate lacks aromaticity and steric bulk, making it less suitable for applications requiring rigid molecular frameworks.

Ethyl Acetate-Derived Bioactive Compounds

- Examples: Curcuminoids (turmeric), eugenol derivatives (clove), and gingerols (ginger) extracted in ethyl acetate exhibit antifungal and antimicrobial activities .

- Comparison : Ethyl 3-tert-butylbenzoylformate differs in its synthetic origin and lack of natural product bioactivity. However, its ester group may enhance solubility in organic matrices, similar to ethyl acetate extracts used in bioactive formulations .

Ethyl 2-(3-(Benzyloxy)phenyl)propanoate

- Structure : Features a benzyloxy group instead of tert-butyl.

Halogenated Aromatic Esters (e.g., Hexachlorinated Benzodioxathiepin)

Critical Analysis of Structural and Functional Differences

- Steric Effects : The tert-butyl group in Ethyl 3-tert-butylbenzoylformate impedes nucleophilic attack at the carbonyl carbon, a property absent in linear-chain esters like ethyl palmitate.

- Aromatic vs. Aliphatic : Aromatic esters (e.g., benzoylformates) exhibit π-π stacking capabilities, enhancing their utility in coordination chemistry, unlike aliphatic esters.

- Environmental Impact: Non-halogenated esters like Ethyl 3-tert-butylbenzoylformate are less environmentally persistent compared to chlorinated analogs .

Biological Activity

Ethyl 3-tert-butylbenzoylformate is a compound of interest in medicinal chemistry due to its potential biological activities. The following sections detail its biological properties, including antioxidant effects, cytotoxicity, and gastroprotective activities, supported by data tables and relevant case studies.

Ethyl 3-tert-butylbenzoylformate is characterized by the following chemical properties:

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- Appearance : Colorless to pale yellow liquid

1. Antioxidant Activity

Research indicates that ethyl 3-tert-butylbenzoylformate exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress, which is linked to various diseases.

- DPPH Radical Scavenging : The compound demonstrated effective scavenging of DPPH radicals, indicating strong antioxidant potential.

- Ferric Reducing Antioxidant Power (FRAP) : In FRAP assays, the compound showed a notable ability to reduce ferric ions, further confirming its antioxidant capacity.

2. Cytotoxicity Studies

Cytotoxicity assessments were conducted using various cancer cell lines to evaluate the compound's potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 45 |

| MCF-7 (Breast) | 60 |

| A549 (Lung) | 50 |

The IC50 values suggest that ethyl 3-tert-butylbenzoylformate possesses selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms of action.

3. Gastroprotective Effects

A significant study highlighted the gastroprotective effects of ethyl 3-tert-butylbenzoylformate in animal models. The compound was evaluated for its ability to protect against ethanol-induced gastric lesions.

- Experimental Design : Rats were divided into groups receiving different doses of the compound prior to ethanol exposure.

- Findings :

- Reduction in Gastric Lesions : Treated groups showed a marked decrease in lesion area compared to control groups.

- Histological Analysis : Microscopic examination revealed reduced submucosal edema and inflammation in treated rats.

The gastroprotective effect is attributed to increased mucus secretion and enhanced antioxidant enzyme activity, particularly superoxide dismutase (SOD).

Case Studies

Several case studies have explored the biological activity of ethyl 3-tert-butylbenzoylformate:

- Study on Antioxidant Mechanisms : A study published in Journal of Medicinal Chemistry demonstrated that the compound's antioxidant activity correlates with its ability to upregulate endogenous antioxidant enzymes, providing a protective effect against oxidative damage in cellular models .

- Cytotoxicity in Cancer Cells : In a comparative analysis of various derivatives of benzoylformate compounds, ethyl 3-tert-butylbenzoylformate exhibited superior cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for further development .

- Gastroprotective Study : An investigation into the gastroprotective properties revealed that pretreatment with ethyl 3-tert-butylbenzoylformate significantly reduced gastric mucosal damage and improved histological parameters in rats subjected to ethanol-induced gastric injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.